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Compound of Interest

Compound Name: Pyraclonil

Cat. No.: B1679897 Get Quote

Introduction

Pyraclonil is a protoporphyrinogen oxidase (PPO) inhibiting herbicide effective for the control

of various weeds. This technical guide provides a detailed overview of a prominent synthesis

pathway for Pyraclonil, compiled from patent literature. The information is intended for

researchers, scientists, and professionals in drug development and agrochemical synthesis.

Pyraclonil Synthesis Pathway
A common and well-documented synthetic route to Pyraclonil involves a seven-step process.

This pathway begins with the formation of a key pyrazole intermediate, which is subsequently

elaborated to construct the final herbicidal molecule.

Experimental Protocols and Data
The following sections provide detailed experimental procedures and associated quantitative

data for each step in the synthesis of Pyraclonil.

Step 1: Synthesis of Formyl Malononitrile

The initial step involves the reaction of a formate ester with malononitrile to yield formyl

malononitrile.

Reaction Protocol: Malononitrile, a formate ester (e.g., methyl formate or butyl formate), and

a tertiary amine catalyst (e.g., triethylamine or pyridine) are mixed. The reaction mixture is
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heated for a specified duration. After the reaction, low-boiling-point substances are removed

by distillation under reduced pressure to yield the product.[1]

Quantitative Data:

Reactant 1 Reactant 2 Catalyst
Temperatur
e (°C)

Time (h) Yield (%)

Malononitrile

(0.1 mol)

Methyl

Formate

(0.25 mol)

Triethylamine

(0.01 mol)
30 - 55 5 ~95

Malononitrile

(0.1 mol)

Butyl

Formate (0.4

mol)

Pyridine (0.01

mol)
60 - 70 5 ~97

Step 2: Synthesis of 1,1,2,7-Tetrachloro-1-hepten-3-one

This step involves a Friedel-Crafts acylation reaction between 5-chlorovaleryl chloride and

trichloroethylene.

Reaction Protocol: 5-Chlorovaleryl chloride is added dropwise to a solution of anhydrous

aluminum chloride in a chlorinated solvent (e.g., dichloromethane) at room temperature.

After stirring, a solution of trichloroethylene in the same solvent is added dropwise while

cooling. The reaction is quenched with water, and the product is isolated from the organic

phase.[1][2]

Quantitative Data:

Reactant 1 Reactant 2 Catalyst Solvent

5-Chlorovaleryl

Chloride
Trichloroethylene

Anhydrous Aluminum

Chloride
Dichloromethane

Step 3: Synthesis of 2-(4-Chlorobutyl)-3-chloro-4-aminopyrazole
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The tetrachloroheptenone intermediate is cyclized with hydrazine hydrate to form the pyrazole

ring.

Reaction Protocol: 1,1,2,7-Tetrachloro-1-hepten-3-one is reacted with hydrazine hydrate to

yield 2-(4-chlorobutyl)-3-chloro-4-aminopyrazole.[1]

Step 4: Synthesis of 2-Amino-3-chloro-pyrazolo[1,5-a]-4,5,6,7-tetrahydropyridine

The aminopyrazole derivative undergoes an intramolecular cyclization in the presence of a

base.

Reaction Protocol: 2-(4-Chlorobutyl)-3-chloro-4-aminopyrazole is treated with a basic

substance to facilitate the formation of the tetrahydropyridine ring system.[1]

Step 5: Synthesis of 5-Amino-1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-1H-

pyrazole-4-carbonitrile

This step involves the reaction of the aminopyrazole with formyl malononitrile.

Reaction Protocol: The product from Step 4 is reacted with formyl malononitrile (from Step 1)

to introduce the cyanopyrazole moiety.

Step 6: Synthesis of 1-(3-Chloro-pyrazolo[1,5-a]-4,5,6,7-tetrahydropyridin-2-yl)-5-(N-

methylamino)-1H-pyrazole-4-carbonitrile

The primary amine is methylated in this step.

Reaction Protocol: The amino group of the cyanopyrazole derivative is methylated using

formaldehyde and formic acid in the presence of a palladium on carbon catalyst.

Quantitative Data:
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Reactan
t

Reagent
1

Reagent
2

Catalyst
Catalyst
Loading
(% w/w)

Solvent
Temper
ature
(°C)

Time (h)

5-Amino-

1-(3-

chloro-

4,5,6,7-

tetrahydr

opyrazol

o[1,5-

a]pyridin-

2-yl)-1H-

pyrazole-

4-

carbonitri

le

Formalde

hyde

Formic

Acid

Palladiu

m on

Carbon

0.01 -

0.05

Methanol

, Ethanol,

Propanol,

Isopropa

nol,

Butanol,

Isobutan

ol, tert-

Butanol,

or THF

15 - 35 15 - 20

Step 7: Synthesis of Pyraclonil

The final step is the N-propargylation of the secondary amine to yield Pyraclonil.

Reaction Protocol: The N-methylated intermediate is reacted with a propargylating agent,

such as propargyl chloride or a propargyl tosylate, in the presence of a base. Another

described method involves the use of sodium hydride as a base to deprotonate the amine,

followed by the addition of propargyl chloride and then methyl iodide.

Quantitative Data (Sodium Hydride Method):
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Reactan
t

Base
Reagent
1

Reagent
2

Solvent
Temper
ature
(°C)

Time (h)
Yield
(%)

5-Amino-

1-(3-

chloro-

4,5,6,7-

tetrahydr

opyrazol

o[1,5-

a]pyridin-

2-yl)-4-

pyrazolec

arbonitril

e (0.17

mol)

Sodium

Hydride

(0.35

mol)

Propargyl

Chloride

(0.17

mol)

Iodometh

ane (0.17

mol)

Tetrahydr

ofuran

0 to room

temp,

then 15

1.5, then

3, then 3
up to 90

Synthesis Pathway Diagram
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Step 2
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Caption: A seven-step synthesis pathway for Pyraclonil.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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